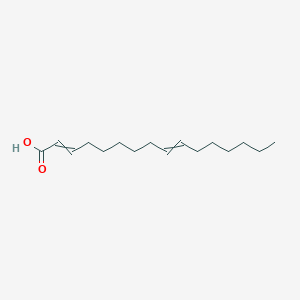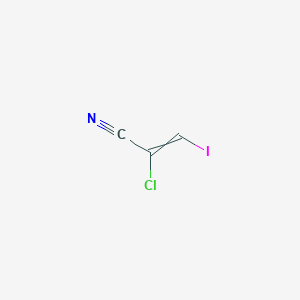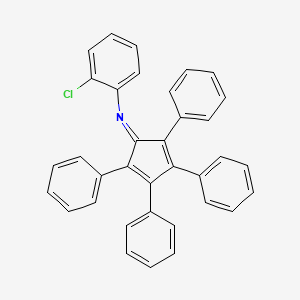![molecular formula C20H19N3O B12543533 N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline CAS No. 652143-69-6](/img/structure/B12543533.png)
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes an oxazole ring fused to a quinoline moiety, and an aniline group substituted with diethyl groups. The compound’s structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline typically involves the formation of the oxazole ring followed by its fusion with the quinoline moiety. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . Another approach is the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or oxazole N-oxides.
Reduction: Formation of reduced quinoline or oxazole derivatives.
Substitution: Formation of N-substituted aniline derivatives or substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These compounds share a similar oxazoloquinoline core but differ in their substituents.
Thiazolo[3,2-a]quinolines: These compounds have a thiazole ring fused to a quinoline moiety, offering different chemical and biological properties.
Uniqueness
N,N-Diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of diethyl groups on the aniline nitrogen enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Propiedades
Número CAS |
652143-69-6 |
|---|---|
Fórmula molecular |
C20H19N3O |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-([1,3]oxazolo[4,5-c]quinolin-2-yl)aniline |
InChI |
InChI=1S/C20H19N3O/c1-3-23(4-2)15-11-9-14(10-12-15)20-22-18-13-21-17-8-6-5-7-16(17)19(18)24-20/h5-13H,3-4H2,1-2H3 |
Clave InChI |
WJLZTONYIUJCGF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)

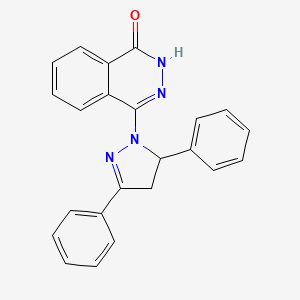
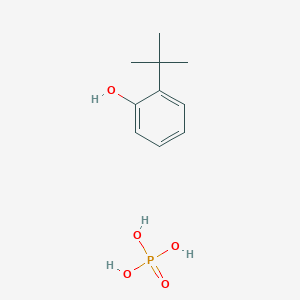
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
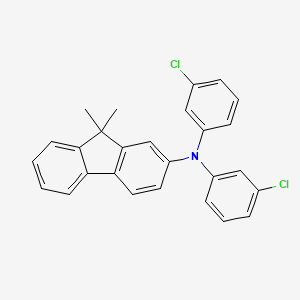
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
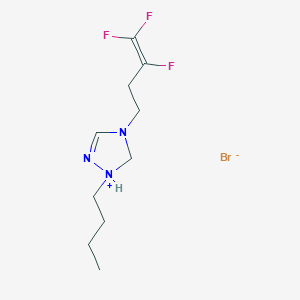
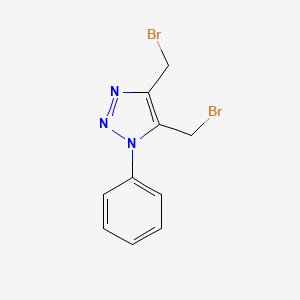
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
